JWH 309
Overview
Description
- It acts as an agonist for both the central CB1 receptor (Ki = 41 ± 3 nM) and the peripheral CB2 receptor (Ki = 49 ± 7 nM) with slight selectivity for CB1 .
- Notably, JWH-309 has not been federally scheduled in the United States, but some states have banned its sale, possession, and manufacture. In Canada, it is a Schedule II controlled substance, and in the United Kingdom, it’s considered a Class B drug .
JWH-309: (naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone) is a compound synthesized by John W.
Preparation Methods
- Detailed synthetic routes and reaction conditions for JWH-309 are not widely documented. it is typically synthesized using organic chemistry techniques.
- Industrial production methods are not well-established due to its limited use and regulatory restrictions.
Chemical Reactions Analysis
- JWH-309 likely undergoes various reactions, including oxidation, reduction, and substitution. Specific reagents and conditions would depend on the desired modifications.
- Major products formed from these reactions could include derivatives with altered cannabinoid properties.
Scientific Research Applications
Chemistry: JWH-309 serves as a valuable tool for studying cannabinoid receptors and ligand binding.
Biology: Researchers explore its effects on cell signaling pathways and potential therapeutic applications.
Medicine: Although not approved for medical use, investigations may reveal insights into pain management or neurological disorders.
Industry: Limited applications due to legal restrictions, but it could inspire novel drug development.
Mechanism of Action
- JWH-309’s mechanism involves binding to CB1 and CB2 receptors, modulating endocannabinoid signaling pathways.
- Activation of these receptors influences neurotransmitter release, immune responses, and pain perception.
Comparison with Similar Compounds
- JWH-309’s uniqueness lies in its specific binding affinity for both CB1 and CB2 receptors.
- Similar compounds include other naphthoylpyrrole-based cannabinoids like JWH-018, JWH-073, and AM-2201.
Properties
IUPAC Name |
naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO/c1-2-3-8-19-31-21-24(30(32)28-18-10-14-23-12-5-7-16-26(23)28)20-29(31)27-17-9-13-22-11-4-6-15-25(22)27/h4-7,9-18,20-21H,2-3,8,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVISOUYKTUUDFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016890 | |
Record name | (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-42-7 | |
Record name | JWH-309 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-309 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LC7L6AM73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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